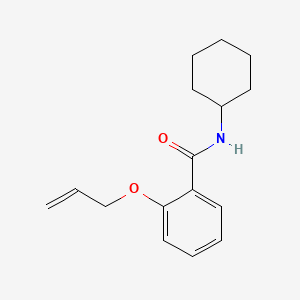

N-cyclohexyl-2-prop-2-enoxybenzamide

Description

N-Cyclohexyl-2-prop-2-enoxybenzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a propenoxy (allyloxy) substituent at the ortho position of the benzamide ring. Applications of similar 2-alkoxybenzamides include roles in metal-catalyzed C–H functionalization reactions due to their N,O-bidentate directing capabilities , though specific pharmacological or industrial uses of this compound remain underexplored in the literature.

Properties

IUPAC Name |

N-cyclohexyl-2-prop-2-enoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYODDCKMZFCTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213509 | |

| Record name | Benzamide, o-allyloxy-N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-50-3 | |

| Record name | Benzamide, o-allyloxy-N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-allyloxy-N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, o-allyloxy-N-cyclohexyl- typically involves the reaction of o-allyloxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol, and the reaction is often catalyzed by agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of benzamide, o-allyloxy-N-cyclohexyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamide, o-allyloxy-N-cyclohexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted benzamides

Scientific Research Applications

Benzamide, o-allyloxy-N-cyclohexyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of benzamide, o-allyloxy-N-cyclohexyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

The following analysis compares N-cyclohexyl-2-prop-2-enoxybenzamide with structurally related benzamide derivatives, focusing on structural features, physicochemical properties, biological activity, and applications.

Structural and Crystallographic Comparisons

Key Observations :

- The propenoxy group in 2-(prop-2-enyloxy)benzamide contributes to a rigid orthorhombic crystal lattice, as shown in its crystallographic data . The absence of a bulky N-substituent (e.g., cyclohexyl) may facilitate tighter packing.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The cyclohexyl group in nitrosourea analogs (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) enhances lipid solubility, enabling significant CNS penetration . This suggests that this compound may also exhibit favorable blood-brain barrier permeation.

- Plasma protein binding for cyclohexyl-containing compounds varies widely (40–60% in nitrosoureas vs.

Key Observations :

- The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables efficient C–H activation in catalysis . The propenoxy group in the target compound could similarly coordinate metals, but this remains untested.

Key Observations :

- N-(2-Ethylhexyl)benzamide is classified as acutely toxic across multiple exposure routes, underscoring the need for caution when handling structurally similar benzamides .

- Ecological impacts (e.g., biodegradability, bioaccumulation) remain unstudied for most benzamide derivatives, including the target compound .

Biological Activity

N-cyclohexyl-2-prop-2-enoxybenzamide, also known as benzamide, o-allyloxy-N-cyclohexyl-, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula: C16H21NO2

- CAS Number: 63887-50-3

- Structure: The compound features a cyclohexyl group and an allyloxy moiety attached to a benzamide backbone, which influences its biological interactions.

This compound exerts its biological effects primarily through enzyme inhibition and receptor modulation:

-

Enzyme Inhibition:

- It inhibits specific enzymes by binding to their active sites, disrupting their normal functions. This inhibition can lead to anti-inflammatory and anticancer effects .

- The compound has demonstrated the ability to affect pathways involved in cell signaling, particularly those related to inflammation and cancer progression.

- Receptor Modulation:

Biological Activities

The biological activities of this compound include:

- Anticancer Activity:

- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF7) and human ovarian adenocarcinoma (A2780) cells, demonstrating significant inhibitory activity.

- Anti-inflammatory Effects:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both allyloxy and cyclohexyl groups | Anticancer, anti-inflammatory |

| 2,3-dimethoxybenzamide | Lacks cyclohexyl group | Antimicrobial |

| 3-acetoxy-2-methylbenzamide | Simple structure without complex substituents | Limited anticancer properties |

The presence of both the allyloxy and cyclohexyl groups in this compound enhances its binding affinity to specific molecular targets and contributes to its distinctive biological properties compared to other benzamides .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies:

- In vitro assays demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Animal Models:

- Animal studies indicated that administration of this compound led to reduced tumor growth and inflammation markers, supporting its therapeutic potential in oncology and inflammatory conditions.

- Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.